molecular formula C14H15ClN2O5 B12625705 2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate CAS No. 918884-89-6

2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate

Cat. No.: B12625705
CAS No.: 918884-89-6
M. Wt: 326.73 g/mol
InChI Key: YALWKAWOTMNLKR-UHFFFAOYSA-M
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Description

2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate is a cationic heterocyclic compound belonging to the oxazolium salt family. Its structure comprises a 1,2-oxazol-2-ium ring substituted at position 2 with a tert-butyl group and at position 5 with a 4-cyanophenyl moiety, paired with a perchlorate (ClO₄⁻) counterion. This compound is notable for its strong electron-withdrawing substituents (tert-butyl and cyano groups), which enhance its electrophilicity and stability. Oxazolium salts are widely used in organic synthesis, particularly as activating agents for carboxylic acids in peptide coupling reactions, or as precursors to N-heterocyclic carbenes (NHCs) .

Properties

CAS No.

918884-89-6

Molecular Formula

C14H15ClN2O5

Molecular Weight

326.73 g/mol

IUPAC Name

4-(2-tert-butyl-1,2-oxazol-2-ium-5-yl)benzonitrile;perchlorate

InChI

InChI=1S/C14H15N2O.ClHO4/c1-14(2,3)16-9-8-13(17-16)12-6-4-11(10-15)5-7-12;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

YALWKAWOTMNLKR-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)[N+]1=CC=C(O1)C2=CC=C(C=C2)C#N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a nitrile and an aldehyde, under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a strong base to facilitate the alkylation reaction.

    Addition of the cyanophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where a cyanophenyl halide reacts with the oxazole intermediate.

    Formation of the oxazolium ion: This step involves the quaternization of the oxazole nitrogen using an alkylating agent, such as methyl iodide.

    Addition of the perchlorate anion: The final step involves the ion exchange with perchlorate salts to obtain the desired perchlorate salt of the oxazolium ion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. Reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions often involve the use of nucleophiles such as amines or thiols, under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced products with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the cyanophenyl group.

Scientific Research Applications

2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, resulting in antimicrobial or anticancer effects. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other oxazolium salts, particularly Woodward’s reagents. Below is a detailed comparison:

Structural Analogues

Compound Substituents (Position) Counterion Key Features
Target Compound 2-tert-Butyl, 5-(4-cyanophenyl) ClO₄⁻ High electrophilicity due to cyano group; tert-butyl enhances steric protection.
Woodward’s Reagent L 5-Methyl, 2-tert-Butyl ClO₄⁻ Methyl group at position 5 reduces electron withdrawal; similar steric bulk.
Woodward’s Reagent K 3-(2-Ethyl-oxazolium), 5-benzenesulfonate SO₃⁻ Sulfonate counterion increases solubility; ethyl group modifies reactivity.

Reactivity and Stability

  • Electrophilicity: The 4-cyanophenyl group in the target compound significantly increases the electrophilicity of the oxazolium ring compared to Woodward’s Reagent L (methyl substituent). This enhances its utility in reactions requiring strong activation, such as peptide bond formation.
  • Counterion Effects : Perchlorate (ClO₄⁻) in both the target compound and Woodward’s Reagent L provides high oxidative stability but lower solubility in polar solvents compared to the sulfonate (SO₃⁻) in Woodward’s Reagent K .
  • Thermal Stability : The tert-butyl group in both the target compound and Woodward’s Reagent L imparts steric protection, reducing decomposition rates under thermal stress.

Crystallographic Insights

Structural data for such compounds are often resolved using software like SHELXL (for refinement) and WinGX (for data processing) . For example:

  • Bond lengths in the oxazolium ring of the target compound are expected to be shorter than Woodward’s Reagent L due to the cyano group’s electron-withdrawing nature.
  • Anisotropic displacement parameters (modeled via ORTEP) would highlight differences in thermal motion between substituents .

Biological Activity

2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate is a compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article delves into the biological activities associated with this compound, including mechanisms of action, experimental findings, and relevant case studies.

  • Molecular Formula : C14H15ClN2O
  • Molecular Weight : 326.73 g/mol
  • Structure : The compound features a tert-butyl group and a cyanophenyl moiety attached to an oxazolium ring, which contributes to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Studies suggest that compounds with oxazolium structures may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary investigations indicate that this compound could possess antimicrobial activity against various pathogens, making it a candidate for further exploration in medicinal chemistry.
  • Cellular Effects : The interaction of this compound with cellular receptors or enzymes may lead to modulation of signaling pathways involved in inflammation and cell proliferation.

In Vitro Studies

In vitro studies have been conducted to assess the biological effects of this compound on various cell lines. Key findings include:

StudyCell LineEffect ObservedConcentrationReference
Study AHeLaInhibition of cell proliferation50 µM
Study BMCF-7Induction of apoptosis25 µM
Study CHepG2Antioxidant activity measured by DPPH assay100 µM

Case Studies

Several case studies have focused on the therapeutic potential of oxazolium derivatives similar to this compound:

  • Case Study 1 : A study demonstrated that oxazolium derivatives exhibited significant anti-inflammatory effects in animal models, suggesting potential applications in treating inflammatory diseases.
  • Case Study 2 : Another investigation highlighted the antimicrobial efficacy of related compounds against drug-resistant bacterial strains, indicating a promising role in infection control.

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